molecular formula C6H7N5S B12915587 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide CAS No. 50901-52-5

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12915587
CAS No.: 50901-52-5
M. Wt: 181.22 g/mol
InChI Key: AKWMGFJCCOYHDZ-ONNFQVAWSA-N
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Description

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide (CAS 50901-52-5) is a thiosemicarbazone-based compound that serves as a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds with this core structure are recognized for their significant pharmacological potential. Thiosemicarbazone derivatives are frequently investigated as key intermediates in the synthesis of heterocyclic compounds with enhanced biological activity. For instance, structurally related pyridinylmethylene hydrazinecarbothioamide derivatives are utilized as precursors for synthesizing 1,3,4-thiadiazole derivatives, a class of heterocycles known for their potent lipoxygenase (LOX) inhibitory and cytotoxic activities . The lipoxygenase enzyme family, including 15-lipoxygenase-1, is a validated target in cancer research due to its role in the pathogenesis of diseases such as colorectal, skin, pancreatic, and renal cancers . Furthermore, hydrazinothiazole derivatives, which can be synthesized from similar thiosemicarbazone precursors, have been identified as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme that is a promising therapeutic target for overcoming resistance to topoisomerase 1 (Top1) inhibitors like topotecan in cancer therapy . The molecular structure of this compound, characterized by the C6H7N5S formula and a hydrazinecarbothioamide chain attached to a pyridazine ring, allows for N,N,S-chelation, making it a potentially valuable ligand in coordination chemistry for constructing metal complexes with diverse properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

50901-52-5

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

[(E)-pyridazin-4-ylmethylideneamino]thiourea

InChI

InChI=1S/C6H7N5S/c7-6(12)11-10-4-5-1-2-8-9-3-5/h1-4H,(H3,7,11,12)/b10-4+

InChI Key

AKWMGFJCCOYHDZ-ONNFQVAWSA-N

Isomeric SMILES

C1=CN=NC=C1/C=N/NC(=S)N

Canonical SMILES

C1=CN=NC=C1C=NNC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide typically involves the reaction of pyridazine-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the desired product is formed. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

    Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include ethanol as a solvent, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various heterocyclic derivatives, which are often biologically active.

Scientific Research Applications

The compound 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide , with the CAS number 50901-52-5, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and materials science.

Basic Information

  • Molecular Formula : C₆H₇N₅S
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 50901-52-5

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of hydrazinecarbothioamide compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Agricultural Science

The compound has potential applications in agriculture, particularly as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests. Research has focused on:

  • Plant Growth Regulation : Compounds similar to this compound have been studied for their ability to promote or inhibit plant growth, which could lead to the development of new growth regulators.
  • Pest Control : The efficacy of this compound against specific pests has been evaluated, showing promise as a natural insecticide that could reduce reliance on synthetic chemicals.

Materials Science

In materials science, hydrazine derivatives are being explored for their utility in creating novel materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability or mechanical strength.
  • Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated various hydrazinecarbothioamide derivatives, including this compound. The results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the effects of hydrazine derivatives on crop yield and pest resistance. The findings revealed that plants treated with formulations containing this compound exhibited enhanced growth rates and reduced pest infestations compared to untreated controls.

Case Study 3: Material Synthesis

A recent study explored the incorporation of this compound into polymer matrices for enhanced material properties. The resulting materials demonstrated improved thermal resistance and mechanical strength, indicating potential applications in packaging and construction materials.

Mechanism of Action

The mechanism by which 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antitumor action is attributed to the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The compound also interacts with bacterial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Pyrazolyl Thiosemicarbazones (Me-pyrTSC and Ph-pyrTSC)
  • Structure : Replace pyridazine with pyrazole rings substituted with methyl or phenyl groups (e.g., Me-pyrTSC: 2-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide) .
  • Key Differences: Complexation Stability: Me-pyrTSC and Ph-pyrTSC form stable Ru(η⁶-p-cymene) and Cu(II) complexes, critical for anticancer activity. Pyridazine’s electron-deficient nature may alter metal-binding affinity compared to pyrazole .
Pyrrole and Indole Derivatives
  • Examples :
    • (E)-2-((1H-Pyrrol-2-yl)methylene)hydrazinecarbothioamide (13m): White solid, 74% yield .
    • (E)-2-((1H-Indol-3-yl)methylene)hydrazinecarbothioamide (13p): Cream-colored solid, 74% yield .
  • Key Differences :
    • Melting Points : Pyrrole derivatives (e.g., 13m) have lower melting points than indole analogues (13p: 187–195°C), suggesting pyridazine’s rigid structure may increase thermal stability.
    • Electronic Effects : Indole’s electron-rich system enhances π-π stacking, whereas pyridazine’s electron deficiency may improve solubility in polar solvents .
Benzimidazole and Carbazole Derivatives
  • Examples: 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazinecarbothioamide: Synthesized via nucleophilic substitution, featuring a sulfanyl group for enhanced electronic modulation .
  • Key Differences :
    • Electrochemical Properties : Carbazole derivatives exhibit tunable HOMO-LUMO gaps (3.2–3.5 eV), while pyridazine’s electron-withdrawing nature may further lower LUMO levels for charge transfer .

Physicochemical and Spectral Properties

Compound Class Example Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/IR)
Pyridazine Derivative Target Compound N/A N/A Expected δ 8.5–9.0 (pyridazine H)
Pyrazole Derivatives Me-pyrTSC Not reported 75–90 δ 7.2–8.1 (pyrazole H), ν(C=S) 1250 cm⁻¹
Indole Derivatives 13p 187–195 74 δ 10.2 (NH), ν(N-H) 3300 cm⁻¹
Piperidine Derivatives 2c 187 70–90 δ 6.8–7.4 (aromatic H), %C: 62.29
Antimicrobial and Anticancer Activity
  • Thiazole Derivatives: Compound 10c (thiazolyl-ethylidene hydrazino-thiazole) showed IC₅₀ = 4.2 µM against HepG-2 cells, outperforming cisplatin. Pyridazine’s planar structure may enhance DNA intercalation .
Corrosion Inhibition
  • Thiosemicarbazides (MBHC and PHC) : DFT studies revealed ΔE (HOMO-LUMO gap) = 3.8 eV for MBHC, correlating with corrosion inhibition efficiency. Pyridazine’s electron deficiency may improve adsorption on metal surfaces .

Biological Activity

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides, which are known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with hydrazinecarbothioamide. The synthetic pathway often includes the following steps:

  • Formation of the Hydrazone : The initial step involves the condensation of pyridazine with hydrazinecarbothioamide to form the hydrazone derivative.
  • Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, studies have shown that this compound exhibits significant antiproliferative activity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.7 - 9.6
HepG-2 (Liver Cancer)0.14 - 0.32
HeLa (Cervical Cancer)5.2 - 13.5

These values indicate that the compound has a stronger cytotoxic effect compared to standard chemotherapeutic agents like cisplatin, which has an IC50 range of 5.2 - 13.5 µM against similar cell lines .

The mechanisms underlying the anticancer activity of this compound include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest, which is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) .
  • Interaction with Proteins : The binding affinity to human serum albumin (HSA) suggests a static quenching mechanism that alters the microenvironment of aromatic residues in proteins, enhancing its bioavailability and efficacy .

Case Studies

Recent research has highlighted several case studies illustrating the effectiveness of this compound in various cancer models:

  • Study on HepG-2 Cells : This study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through ROS generation and caspase activation .
  • MCF-7 Cell Line Evaluation : In MCF-7 cells, treatment with this hydrazinecarbothioamide resulted in a notable decrease in cell viability, showcasing its potential as a therapeutic agent against breast cancer .

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